

A Historical Perspective on the Synthesis of DL-Methamphetamine: A Technical Guide

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Compound of Interest

Compound Name: *DL-Methamphetamine*

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This document provides a comprehensive technical overview of the historical synthesis routes for **DL-Methamphetamine**. It details the evolution of synthetic methodologies, from the initial discovery to the development of precursor--specific routes. This guide is intended for informational and research purposes only. The synthesis of controlled substances is illegal and dangerous.

Introduction: From Ephedra to Synthesis

The history of methamphetamine begins not in a laboratory, but with the plant *Ephedra sinica* (Ma Huang), used for centuries in traditional Chinese medicine. The journey to the synthetic compound was pioneered by Japanese chemists in the late 19th and early 20th centuries.

In 1893, Japanese chemist Nagai Nagayoshi first synthesized methamphetamine from its natural precursor, ephedrine, which he had successfully isolated from the *Ephedra* plant in 1885.^[1] This initial synthesis produced the compound in a liquid form.^[2] It was not until 1919 that another Japanese scientist, Akira Ogata, refined the process, successfully creating the crystallized form of methamphetamine.^{[2][3]} Ogata's method involved the reduction of ephedrine using red phosphorus and iodine, a foundational technique that influenced future synthetic pathways.^{[3][4]}

Over the following decades, particularly in response to the regulation of precursors like ephedrine and pseudoephedrine, synthetic routes evolved significantly. Clandestine chemists

shifted their focus to alternative precursors, most notably phenyl-2-propanone (P2P), leading to the development and popularization of methods such as the Leuckart reaction and various forms of reductive amination.[5][6] This guide details the core historical methods, providing available experimental protocols and quantitative data.

Precursor-Based Synthesis Routes

The synthesis of methamphetamine can be broadly categorized into two main historical approaches based on the starting material: the reduction of ephedrine or pseudoephedrine, and synthesis from phenyl-2-propanone (P2P).

Ephedrine/Pseudoephedrine Reduction Methods

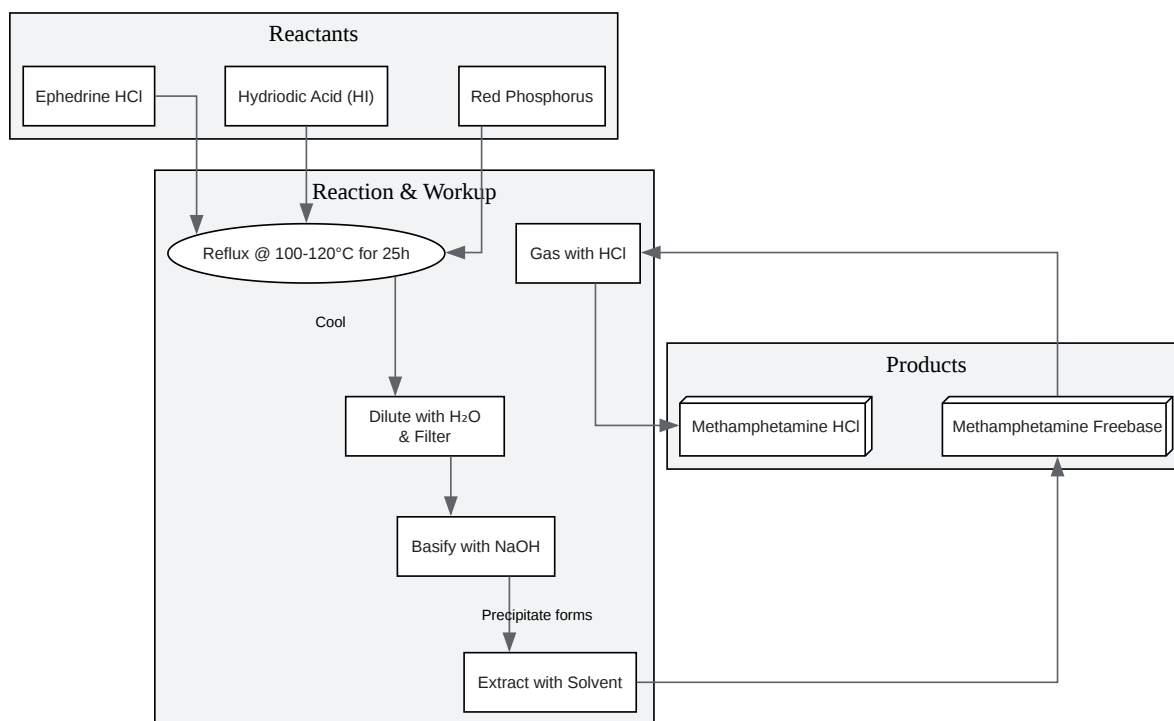
These methods involve the removal of the β -hydroxyl group from the ephedrine or pseudoephedrine molecule.

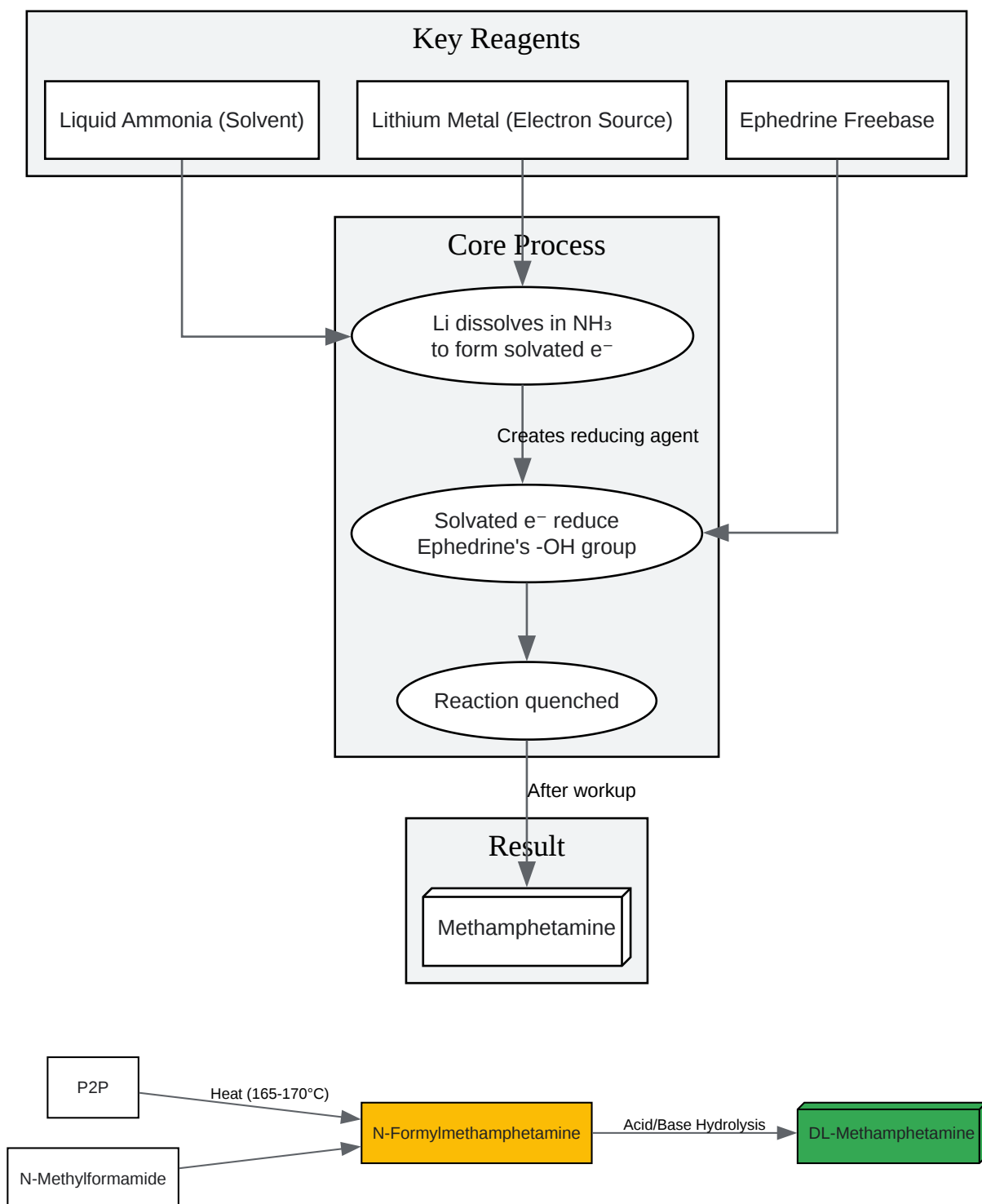
This is the classic method, closely related to the one first developed by Nagai and refined by Ogata. It uses hydriodic acid (HI) to protonate the hydroxyl group, which is then substituted by an iodide ion. Red phosphorus (P) is used to regenerate the HI in-situ by reducing the iodine (I_2) formed during the reaction.[7]

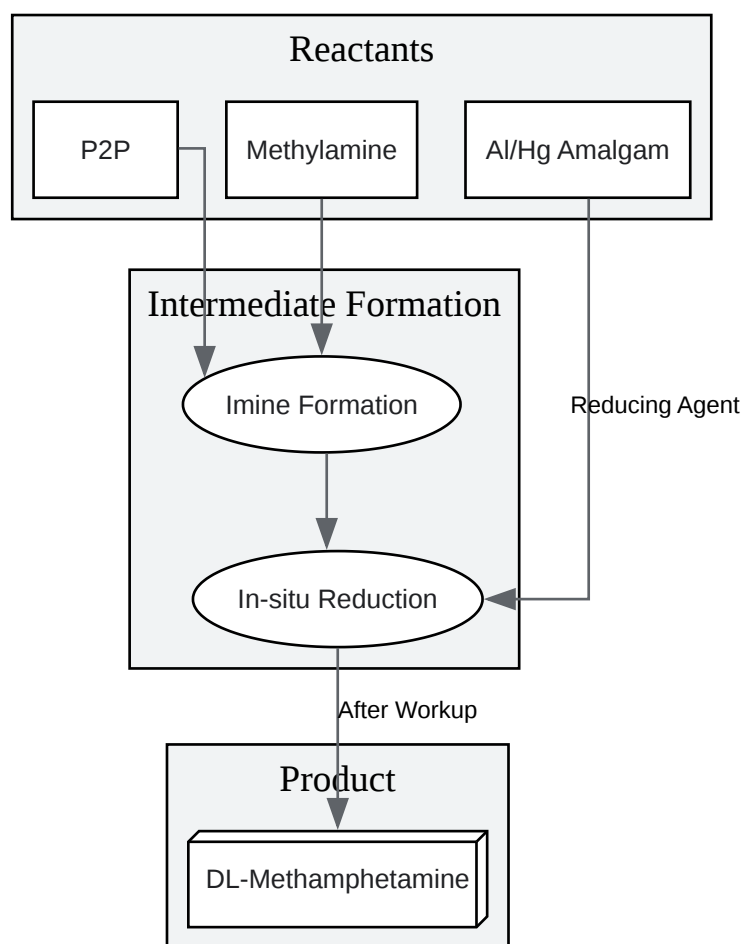
Experimental Protocol:

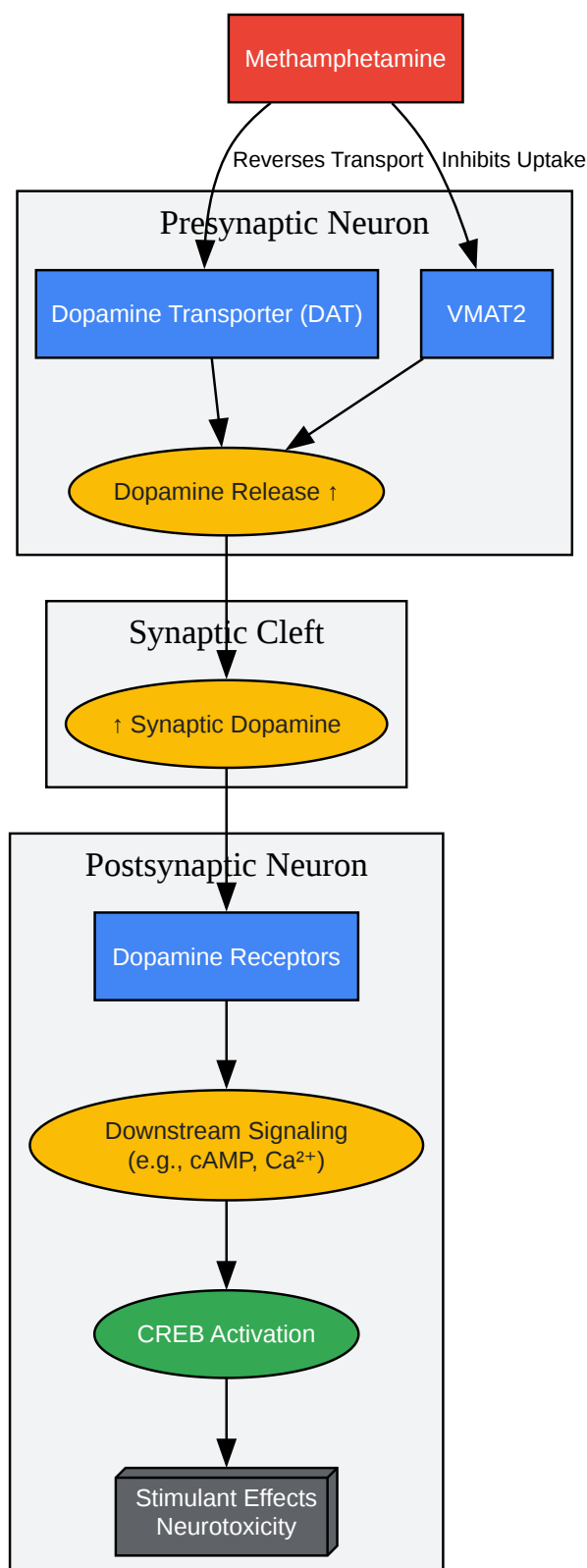
A mixture of 80.7 g (0.4 mole) of ephedrine hydrochloride, 20 g of red phosphorus, and 170 mL of 57% hydriodic acid is refluxed for 25 hours.[5] After reflux, the mixture is allowed to stand at room temperature for an additional 12 hours.[5] The reaction mixture is then diluted with 700 mL of water and filtered to remove the excess red phosphorus.[5] The filtrate is made basic, typically with a sodium hydroxide solution, to precipitate the methamphetamine freebase. The freebase is then extracted using a nonpolar solvent, and can be converted to the hydrochloride salt by bubbling dry hydrogen chloride gas through the solution.[8]

Logical Workflow for the Nagai Method









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